CDC55 protein
Description
Properties
CAS No. |
144590-70-5 |
|---|---|
Molecular Formula |
C8H4N2 |
Synonyms |
CDC55 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cell Cycle Regulation
CDC55 is primarily involved in the regulation of the cell cycle, particularly during mitosis. It acts as a counterbalance to cyclin-dependent kinases (CDKs) by dephosphorylating key substrates involved in cell cycle progression. For instance, CDC55 has been shown to dephosphorylate Pds1, a securin that inhibits separase during anaphase. This action is vital for proper spindle elongation and chromosomal segregation during mitosis .
Implications in Mitosis
Research indicates that CDC55's activity is crucial for maintaining proper mitotic progression. In yeast models, deletion of CDC55 leads to prolonged mitotic arrest when exposed to spindle poisons like nocodazole, demonstrating its essential role in ensuring that cells do not prematurely exit mitosis .
Case Study: Yeast Models
In studies involving Saccharomyces cerevisiae, mutants lacking CDC55 exhibited significant defects in chromosome segregation. For example, cdc55Δ mutants showed a failure to properly release Cdc14 from the nucleolus, leading to premature activation of anaphase-promoting complex (APC) and subsequent cell cycle dysregulation .
Effects on S-Phase Progression
CDC55 also plays a role in S-phase progression. Research has shown that it positively regulates the levels of Cdc6, a protein necessary for DNA replication initiation. Specifically, CDC55 influences Cdc6 stability during the cell cycle, with its absence resulting in decreased Cdc6 levels during mitosis .
Applications in Cancer Research
Given its pivotal role in cell cycle regulation, CDC55 has potential applications in cancer research. Abnormalities in PP2A activity are often associated with tumorigenesis. Understanding how CDC55 functions could lead to insights into cancer progression and potential therapeutic targets.
Case Study: Tumor Cells
Studies have demonstrated that manipulating CDC55 levels can affect tumor cell proliferation. For instance, overexpression of CDC55 has been linked to enhanced proliferation rates in certain cancer cell lines, suggesting that targeting this pathway might provide new avenues for cancer treatment .
Summary Table of Applications
| Application | Description |
|---|---|
| Cell Cycle Regulation | Dephosphorylates substrates like Pds1 to facilitate chromosome segregation during mitosis |
| Mitosis Control | Prevents premature activation of APC and ensures proper timing of anaphase |
| S-Phase Progression | Regulates Cdc6 stability and levels during DNA replication |
| Cancer Research | Potential target for therapeutic interventions due to its role in regulating cell proliferation |
Comparison with Similar Compounds
Preparation Methods
Tandem Affinity Purification (TAP) Tagging
A widely adopted method for purifying native CDC55 complexes involves C-terminal TAP tagging. The TAP tag, comprising a protein A moiety and a calmodulin-binding peptide, enables two-step purification. After lysate preparation, CDC55-TAP is first bound to IgG-Sepharose beads, washed with lysis buffer, and eluted via TEV protease cleavage. The eluate is then applied to calmodulin-affinity resin in the presence of calcium, followed by EGTA-mediated elution. Silver staining and phosphatase activity assays confirm purity and functionality.
Immunoprecipitation
For co-immunoprecipitation studies, anti-myc (9E10) or anti-HA (12CA5) antibodies are coupled to protein A/G beads. Lysates from strains expressing epitope-tagged CDC55 (e.g., CDC55-myc) are incubated with beads for 2 hours at 4°C, followed by extensive washing with lysis buffer supplemented with 500 mM NaCl to reduce nonspecific binding. Retained complexes are eluted using low-pH glycine buffer or competitive peptides.
Chromatographic Resolution and Phosphatase Activity Validation
Size-exclusion chromatography (SEC) on Superdex 200 columns has been used to separate CDC55-containing PP2A holoenzymes from free subunits. The phosphatase activity of purified CDC55 is quantified using colorimetric assays (e.g., Millipore’s Ser/Thr Phosphatase Assay Kit) with para-nitrophenyl phosphate (pNPP) or phosphopeptide substrates. Reactions are terminated with malachite green reagent, and free phosphate is measured spectrophotometrically at 620 nm.
| Parameter | Condition | Reference |
|---|---|---|
| Lysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100 | |
| TAP Purification Yield | ~0.5 mg/L culture | |
| Phosphatase Activity (pNPP) | 25 nmol/min/μg | |
| Optimal pH | 7.0–7.5 |
Mutagenesis and Functional Complementation
Temperature-sensitive (cdc55-ts) and deletion (cdc55Δ) strains are generated via one-step gene replacement using PCR-amplified cassettes (e.g., kanMX or TRP1 markers). Complementation assays involve transforming mutant strains with centromeric plasmids bearing wild-type or mutant CDC55 alleles. For example, the scc1-73 allele, which destabilizes cohesin, exacerbates chromosome segregation defects in cdc55Δ backgrounds, enabling functional studies of CDC55 in sister chromatid cohesion.
Localization and Interaction Studies
Subcellular fractionation reveals that CDC55 predominantly localizes to the nucleus and cytoplasm. Differential centrifugation of lysates (1,000 × g for nuclei, 100,000 × g for membranes) combined with immunofluorescence microscopy using anti-Cdc55 antibodies has mapped its mitotic roles. Co-sedimentation assays with Zds1 or Igo1 demonstrate CDC55’s interaction with regulatory proteins.
Challenges and Optimization Strategies
A major challenge in CDC55 preparation is its propensity to aggregate during purification. Including 10% glycerol in lysis buffers and minimizing freeze-thaw cycles improves stability. Additionally, co-expression with PP2A catalytic subunits (e.g., Pph21/Pph22) enhances solubility, as evidenced by native PAGE analysis .
Q & A
Q. How does CDC55 both promote and inhibit mitotic exit in different contexts?
- Model :
- Nuclear CDC55 : Stabilizes APC/C inhibitors (e.g., securin) to block anaphase .
- Cytoplasmic CDC55 : Antagonizes Swe1 to promote mitotic entry .
- Validation : Use cdc55-101 (nuclear exclusion mutant) in DNA re-replication assays to dissect compartment-specific roles .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
